molecular formula C47H36N2O B13145503 3,5-Bis(4-(diphenylamino)styryl)benzaldehyde

3,5-Bis(4-(diphenylamino)styryl)benzaldehyde

Cat. No.: B13145503
M. Wt: 644.8 g/mol
InChI Key: RFMSQOLVSGFVTG-MBALSZOMSA-N
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Description

3,5-Bis(4-(diphenylamino)styryl)benzaldehyde is an organic compound known for its unique structural and electronic properties. It is widely used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices. The compound’s structure consists of a benzaldehyde core substituted with two diphenylamino-styryl groups, which contribute to its high fluorescence efficiency and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-(diphenylamino)styryl)benzaldehyde typically involves a multi-step process. One common method includes the following steps:

    Formation of the Styryl Intermediate: The initial step involves the synthesis of 4-(diphenylamino)benzaldehyde through a condensation reaction between benzaldehyde and diphenylamine.

    Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with 3,5-diformylbenzene to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-(diphenylamino)styryl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,5-Bis(4-(diphenylamino)styryl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.

    Medicine: Explored for its potential in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the production of OLEDs and other photonic devices due to its high fluorescence efficiency and stability.

Mechanism of Action

The compound exerts its effects primarily through its electronic properties. The diphenylamino groups enhance the electron-donating ability of the molecule, while the styryl groups contribute to its conjugated system, allowing for efficient electron transport and light emission. The molecular targets and pathways involved include interactions with various photonic and electronic materials, facilitating energy transfer and emission processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(4-(diphenylamino)styryl)biphenyl: Similar structure but with a biphenyl core.

    4-(Diphenylamino)benzaldehyde: Lacks the styryl groups, resulting in different electronic properties.

Uniqueness

3,5-Bis(4-(diphenylamino)styryl)benzaldehyde is unique due to its combination of high fluorescence efficiency, stability, and versatile reactivity. Its structure allows for efficient energy transfer and light emission, making it particularly valuable in the development of advanced photonic devices.

Properties

Molecular Formula

C47H36N2O

Molecular Weight

644.8 g/mol

IUPAC Name

3,5-bis[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]benzaldehyde

InChI

InChI=1S/C47H36N2O/c50-36-41-34-39(23-21-37-25-29-46(30-26-37)48(42-13-5-1-6-14-42)43-15-7-2-8-16-43)33-40(35-41)24-22-38-27-31-47(32-28-38)49(44-17-9-3-10-18-44)45-19-11-4-12-20-45/h1-36H/b23-21+,24-22+

InChI Key

RFMSQOLVSGFVTG-MBALSZOMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC(=CC(=C4)C=O)/C=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC(=CC(=C4)C=O)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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